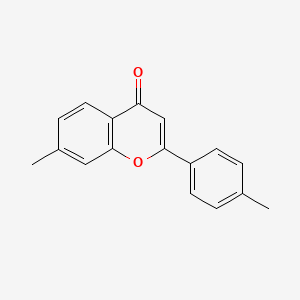
7-methyl-2-(4-methylphenyl)-4H-chromen-4-one
Descripción general
Descripción
7-methyl-2-(4-methylphenyl)-4H-chromen-4-one, also known as Coumarin 151, is a chemical compound that belongs to the coumarin family. It is a synthetic compound that is widely used in scientific research due to its unique properties.
Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
Compounds similar to 7-methyl-2-(4-methylphenyl)-4H-chromen-4-one, such as 4-Methyl-7-(10-phenyl-anthracen-9-yl)-chromen-2-one, have been utilized in OLEDs. These compounds serve as emitting layers in non-doped OLEDs, demonstrating their potential in light-emitting technologies (Jung et al., 2017).
DNA-Dependent Protein Kinase (DNA-PK) Inhibition
Atropisomeric chromenone derivatives, which are structurally related to 7-methyl-2-(4-methylphenyl)-4H-chromen-4-one, have shown marked enantioselective inhibition of DNA-PK. This indicates their potential use in studies related to DNA repair and cancer research (Clapham et al., 2012).
Inhibitors of Human Carbonic Anhydrase
Certain derivatives of 7-methyl-2-(4-methylphenyl)-4H-chromen-4-one have been investigated as inhibitors of human carbonic anhydrase I and II. These studies contribute to the understanding of enzyme inhibition and potential therapeutic applications (Basaran et al., 2008).
Photovoltaic Properties in Solar Cells
Chromen-2-one-based organic dyes, closely related to 7-methyl-2-(4-methylphenyl)-4H-chromen-4-one, have been studied for their electronic and photovoltaic properties. These compounds are promising in the development of efficient solar cells (Gad et al., 2020).
Apoptosis Induction in Cancer Research
4H-Chromenes, like 7-methyl-2-(4-methylphenyl)-4H-chromen-4-one, have been identified as potent apoptosis inducers, playing a significant role in the development of novel anticancer agents (Kemnitzer et al., 2008).
Synthesis and Biological Activities
Various chromen-4-one derivatives have been synthesized and evaluated for their antimicrobial, antioxidant, and cytotoxic activities, highlighting their potential in pharmaceutical research (Hatzade et al., 2008).
Propiedades
IUPAC Name |
7-methyl-2-(4-methylphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-11-3-6-13(7-4-11)16-10-15(18)14-8-5-12(2)9-17(14)19-16/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRNDOUAGHEDED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-2-(4-methylphenyl)-4H-chromen-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-isopropylbenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5884299.png)
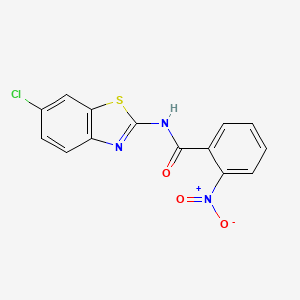
![3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5884305.png)
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5884307.png)
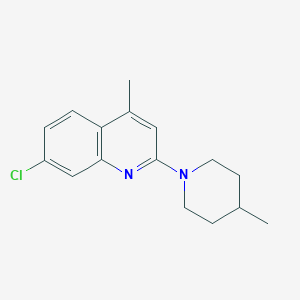
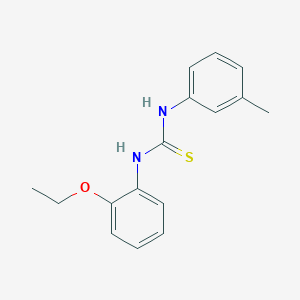

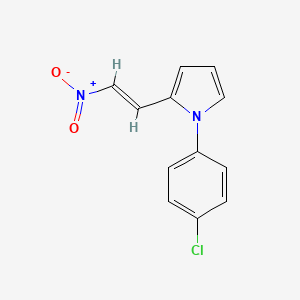
![1-[(5-nitro-2-furyl)methyl]-4-phenylpiperazine](/img/structure/B5884353.png)
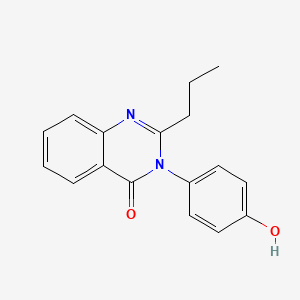



![1-[2-(1-cyclohexen-1-yl)ethyl]-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5884383.png)